molecular formula C4H7LiO4 B1437120 2,4-Dihydroxybutanoic acid lithium CAS No. 170033-68-8

2,4-Dihydroxybutanoic acid lithium

Cat. No. B1437120
M. Wt: 126.1 g/mol
InChI Key: PJHHPJLVTCAOHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxybutanoic acid lithium salt, also known as (±)-2,4-Dihydroxybutyric acid lithium salt, is a biomarker and metabolite standard . It is an important fine chemical that can be used as a precursor in the production of various compounds . The empirical formula of this compound is C4H8O4 and it has a molecular weight of 120.10 .


Synthesis Analysis

The biosynthesis of 2,4-DHB has been achieved in engineered Escherichia coli from a mixture of methanol and glucose . In this process, methanol dehydrogenase was used to convert methanol into formaldehyde, and the key intermediate 2-keto-4-hydroxybutyric acid was synthesized through the condensation of formaldehyde and pyruvate derived from glycolysis by pyruvate-dependent aldolase . This was subsequently transformed into the target product 2,4-DHB by an enzymatic hydrogenation reaction .


Molecular Structure Analysis

The molecular formula of 2,4-Dihydroxybutanoic acid lithium salt is C4H7LiO4 . The structure of this compound includes a butyric acid substituted by hydroxy groups at positions 2 and 4 .


Chemical Reactions Analysis

The biosynthesis of 2,4-DHB involves several chemical reactions. Methanol is converted into formaldehyde by methanol dehydrogenase . Then, formaldehyde and pyruvate derived from glycolysis are condensed by pyruvate-dependent aldolase to synthesize the key intermediate 2-keto-4-hydroxybutyric acid . This intermediate is then transformed into the target product 2,4-DHB by an enzymatic hydrogenation reaction .

Future Directions

The highest concentration of 2,4-DHB has been achieved in a study, which is promising to make the bioprocess feasible from an economic perspective . Moreover, one glucose molecule and two methanol molecules can be bio-transformed into two 2,4-DHB molecules with 100% conversion of carbon atoms in theory, showing the high carbon atom economy of the novel synthetic metabolic pathway .

properties

IUPAC Name

lithium;2,4-dihydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHHPJLVTCAOHC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(CO)C(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7LiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxybutanoic acid lithium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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